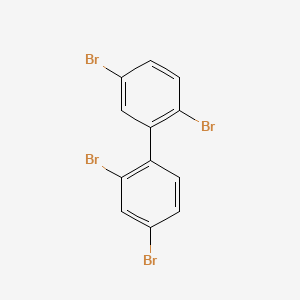

2,2',4,5'-Tetrabromobiphenyl

Description

BenchChem offers high-quality 2,2',4,5'-Tetrabromobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',4,5'-Tetrabromobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(2,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUASYBWZXWTYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866785 | |

| Record name | 2,2',4,5'-Tetrabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60044-24-8 | |

| Record name | 2,2',4,5'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5'-Tetrabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E944STM85F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2',4,5'-Tetrabromobiphenyl chemical properties and structure

An In-Depth Technical Guide to 2,2',4,5'-Tetrabromobiphenyl (PBB-49)

Introduction

2,2',4,5'-Tetrabromobiphenyl, also identified as PBB-49, is a specific congener within the broader class of polybrominated biphenyls (PBBs).[1] PBBs are a group of 209 synthetic organobromine compounds characterized by a biphenyl structure where hydrogen atoms have been replaced by bromine.[1][2] Historically, these compounds were extensively utilized as flame retardants, incorporated into materials like plastics for electronics, textiles, and foams to inhibit combustion.[1][2][3] However, their chemical stability, which makes them effective flame retardants, also contributes to their significant environmental persistence and tendency to bioaccumulate in living organisms.[3] This guide provides a detailed examination of the chemical properties, structure, synthesis, and analytical methodologies pertinent to 2,2',4,5'-tetrabromobiphenyl, tailored for professionals in research and development.

Part 1: Physicochemical and Structural Characteristics

A comprehensive understanding of a compound's physical and chemical nature is foundational to its application and risk assessment. This section delineates the core identity and properties of 2,2',4,5'-Tetrabromobiphenyl.

Section 1.1: Chemical Identity

The compound is unambiguously identified by several key descriptors, ensuring precise communication in research and regulatory contexts.

| Identifier | Value | Source |

| IUPAC Name | 1,4-dibromo-2-(2,4-dibromophenyl)benzene | [1] |

| CAS Number | 60044-24-8 | [1][4][5][6] |

| Molecular Formula | C₁₂H₆Br₄ | [1][5] |

| Synonyms | PBB-49, 1,1'-Biphenyl, 2,2',4,5'-tetrabromo- | [1][6] |

Section 1.2: Structural Elucidation

The molecular structure of 2,2',4,5'-Tetrabromobiphenyl consists of a biphenyl core with four bromine atoms substituted at specific positions. The substitution pattern is asymmetric, which influences its physicochemical properties and toxicological profile. The ortho-bromine atoms (at positions 2 and 2') create steric hindrance, forcing the two phenyl rings to adopt a non-planar conformation. This twisting is a critical determinant of its biological activity and environmental behavior.

Caption: Workflow for the synthesis of PBB-49 via Suzuki-Miyaura coupling.

Section 2.2: Exemplary Synthetic Protocol

This protocol is a self-validating system; successful synthesis relies on the strict exclusion of oxygen and moisture, and purification is validated by subsequent analytical characterization.

Objective: To synthesize 2,2',4,5'-Tetrabromobiphenyl via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2,4-Dibromophenylboronic acid

-

1-iodo-2,5-dibromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Toluene, Ethanol (degassed)

-

Ethyl acetate, Hexane (for chromatography)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a rubber septum. The entire apparatus is flame-dried under a vacuum and then filled with nitrogen gas. This inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

-

Reagent Addition: To the flask, add 2,4-dibromophenylboronic acid (1.0 eq), 1-iodo-2,5-dibromobenzene (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Via cannula, add degassed toluene and ethanol (e.g., in a 4:1 ratio). The solvent choice is critical for dissolving the organic reactants while allowing for a biphasic reaction with the aqueous base.

-

Base Addition: Add the degassed 2M Na₂CO₃ solution (2.0 eq). The base is essential for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. The washes remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. This step is critical to isolate the desired PBB-49 congener from unreacted starting materials, homocoupled byproducts, and the catalyst residue.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Part 3: Analytical Methodologies

Accurate quantification of PBB-49 in environmental and biological matrices is paramount for exposure assessment and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity and selectivity. [7]

Section 3.1: Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract PBB-49 from a complex matrix (e.g., sediment, tissue, water) and remove interfering substances. The lipophilic nature of PBB-49 dictates the use of organic solvents.

Protocol: Solid-Phase Extraction (SPE) for Water Samples

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

-

Sample Loading: Pass the water sample through the conditioned cartridge. PBB-49 will adsorb onto the C18 stationary phase.

-

Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.

-

Elution: Elute the target analyte from the cartridge using a nonpolar solvent like hexane or dichloromethane.

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume suitable for GC-MS injection.

Protocol: Ultrasonic Extraction for Solid Samples (Sediment/Tissue)

-

Homogenization: Homogenize the sample and mix it with a drying agent like anhydrous sodium sulfate.

-

Extraction: Place the sample in a flask with a suitable solvent (e.g., hexane/acetone 1:1 v/v) and extract using an ultrasonic bath for 20-30 minutes. Repeat the extraction 2-3 times with fresh solvent.

-

Cleanup: Combine the extracts. A cleanup step using a Florisil or silica gel column may be necessary to remove lipids and other co-extracted interferences. [8]4. Concentration: Concentrate the purified extract to the final volume for analysis.

Section 3.2: Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for high-throughput, validated quantification. The use of an internal standard is a self-validating measure, correcting for variations in extraction efficiency and instrument response.

Instrumentation:

-

Gas Chromatograph with an electron capture detector (ECD) for high sensitivity or a mass spectrometer (MS) for definitive identification.

-

Capillary column suitable for persistent organic pollutants (e.g., DB-5ms).

Procedure:

-

Calibration: Prepare a series of calibration standards of PBB-49 in isooctane or another suitable solvent. [4]Each standard should also contain a fixed concentration of an internal standard (e.g., a ¹³C-labeled PBB congener).

-

GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes. This temperature program ensures separation from other PBB congeners and matrix components.

-

-

MS Conditions (for GC-MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Monitor characteristic ions for PBB-49 (e.g., the molecular ion cluster) and the internal standard.

-

-

Analysis: Inject the prepared sample extracts and calibration standards into the GC-MS system.

-

Quantification: Construct a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio. Determine the concentration of PBB-49 in the samples from this curve.

Part 4: Toxicological and Environmental Profile

Section 4.1: Toxicokinetics and Health Effects

Like other PBBs, 2,2',4,5'-Tetrabromobiphenyl can be absorbed through oral, inhalation, and dermal routes. [1][2]Due to its lipophilic nature, it tends to accumulate in fatty tissues, such as adipose tissue and the liver. [2]Exposure to PBBs has been associated with a range of adverse health effects, including skin disorders, weight loss, and negative impacts on the nervous and immune systems. [1][2]It may also cause damage to the liver, kidneys, and thyroid gland. [1][2][5]

Section 4.2: Environmental Persistence

PBB-49 is highly resistant to environmental degradation. The strong carbon-bromine bonds and the stable biphenyl structure make it recalcitrant to microbial breakdown, hydrolysis, and photolysis. This persistence, combined with its low water solubility and high octanol-water partition coefficient, leads to its accumulation in sediments and bioaccumulation in the food chain.

Section 4.3: Safety and Handling Protocols

Given its potential toxicity, handling 2,2',4,5'-Tetrabromobiphenyl requires stringent safety measures.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. [5]* Handling: Avoid creating dust. Use appropriate tools for handling the solid material.

-

Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to the environment.

-

First Aid: In case of skin contact, wash immediately with soap and water. [1]For eye contact, flush with copious amounts of water for at least 15 minutes. [5]If inhaled, move to fresh air. If ingested, seek immediate medical attention. [1]

Conclusion

2,2',4,5'-Tetrabromobiphenyl (PBB-49) is a compound of significant scientific and regulatory interest. Its legacy as a flame retardant is overshadowed by its environmental persistence and toxicological concerns. For researchers and drug development professionals, a deep understanding of its chemical properties, synthetic pathways, and analytical challenges is essential for accurate risk assessment, the development of remediation strategies, and the synthesis of pure standards for ongoing research. The methodologies outlined in this guide provide a framework for the controlled synthesis and validated analysis required for high-level scientific inquiry.

References

- CymitQuimica. 2,2',4,5-tetrabromobiphenyl.

- AccuStandard. 2,2',4,5'-Tetrabromobiphenyl CAS # 60044-24-8.

- AccuStandard. 2,2',4,5'-Tetrabromobiphenyl CAS # 60044-24-8.

- PubChem. 2,2',4,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591320.

- PubChem. 2,2',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591322.

- Global Substance Registration System. 2,2',4,5'-TETRABROMOBIPHENYL.

- ChemicalBook. 2,2',4,5'-TETRABROMOBIPHENYL | 60044-24-8.

- Al-Odaini, N. A., et al. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.

- Google Patents. US5254776A - Synthesis of bromobiphenyls.

- MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.

Sources

- 1. 2,2',4,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 60044-24-8: 2,2',4,5-tetrabromobiphenyl | CymitQuimica [cymitquimica.com]

- 4. accustandard.com [accustandard.com]

- 5. accustandard.com [accustandard.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]

- 8. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

PBB-49 physical and chemical characteristics

An in-depth analysis of publicly available scientific literature and chemical databases reveals no specific compound designated as "PBB-49." This suggests that "PBB-49" may be an internal, proprietary, or otherwise non-standardized identifier for a chemical substance. It is also possible that this designation is a typographical error.

Without a verifiable chemical structure or recognized nomenclature (such as a CAS number or IUPAC name), it is not possible to provide a detailed technical guide on its physical and chemical characteristics. The core requirements of scientific integrity, authoritative grounding, and comprehensive referencing cannot be met without access to verifiable data.

Therefore, to proceed with your request, please provide an alternative, recognized identifier for the compound of interest. This could include:

-

A standard chemical name: (e.g., IUPAC name)

-

A CAS Registry Number: (e.g., 50-00-0)

-

Another common synonym or trade name.

Once a verifiable compound is identified, a comprehensive technical guide adhering to the specified requirements for structure, scientific integrity, and visualization can be developed.

An In-depth Technical Guide to 2,2',4,5'-Tetrabromobiphenyl (CAS No. 60044-24-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2',4,5'-Tetrabromobiphenyl, a specific congener of the polybrominated biphenyls (PBBs) class of compounds. Identified by the CAS number 60044-24-8 and also known as PBB No. 49, this synthetic organobromine compound has been utilized as a flame retardant.[1][2] However, its environmental persistence and toxicological profile have made it a subject of significant scientific and regulatory scrutiny. This document delves into its chemical and physical properties, synthesis, analytical methodologies, toxicological data, and regulatory status, offering critical insights for professionals in research and development.

Chemical and Physical Properties

2,2',4,5'-Tetrabromobiphenyl is a solid, white to off-white crystalline substance at room temperature.[2] Its lipophilic nature contributes to its bioaccumulative potential in fatty tissues.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 60044-24-8 | [1][2] |

| Molecular Formula | C₁₂H₆Br₄ | [1] |

| Molecular Weight | 469.79 g/mol | [1] |

| IUPAC Name | 1,4-dibromo-2-(2,4-dibromophenyl)benzene | [1] |

| Synonyms | PBB No. 49, 2,2',4,5'-Tetrabromo-1,1'-biphenyl | [1] |

| Melting Point | 84.0-84.5 °C | [2] |

| Boiling Point (Predicted) | 405.3 ± 40.0 °C | [2] |

| Density (Predicted) | 2.140 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol (sparingly).[2] | |

| Appearance | White to Off-White Solid | [2] |

| XLogP3 | 6.4 | [1] |

Synthesis and Manufacturing

The commercial production of PBBs, including 2,2',4,5'-tetrabromobiphenyl, has been largely phased out globally due to environmental and health concerns.[1] However, for research and reference standard purposes, laboratory-scale synthesis is necessary. The synthesis of specific, unsymmetrical PBB congeners like 2,2',4,5'-tetrabromobiphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The rationale for employing the Suzuki-Miyaura reaction lies in its high tolerance for various functional groups, high yields, and the commercial availability of a wide range of boronic acids and aryl halides. This method offers greater control over the final product's specific structure compared to older, less selective methods like the Ullmann coupling.

A plausible synthetic route for 2,2',4,5'-tetrabromobiphenyl via a Suzuki-Miyaura coupling is outlined below.

Caption: Plausible Suzuki-Miyaura synthesis of 2,2',4,5'-Tetrabromobiphenyl.

General Laboratory-Scale Synthesis Protocol (Suzuki-Miyaura Coupling)

This protocol is a general representation and requires optimization for specific laboratory conditions.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (2,4-dibromophenyl)boronic acid (1.0 eq), 1,4-dibromo-2-iodobenzene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, for instance, a 2:1:1 ratio of toluene, ethanol, and an aqueous solution of a base like 2M sodium carbonate. The choice of base and solvent system is critical and can significantly influence reaction yield.[3]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to isolate the desired 2,2',4,5'-tetrabromobiphenyl.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methodologies

The determination of 2,2',4,5'-tetrabromobiphenyl in various matrices, including environmental and biological samples, is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). The high sensitivity and selectivity of this technique are essential for detecting the low concentrations at which this compound is often found.

Standard Analytical Workflow

Caption: General workflow for the analysis of 2,2',4,5'-Tetrabromobiphenyl.

Detailed Protocol for GC-MS Analysis of Soil Samples

This protocol is a representative example and may require modification based on the specific soil matrix and available instrumentation.

-

Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve to remove large debris.

-

Homogenize the sample.

-

Accurately weigh approximately 10 g of the homogenized soil into a Soxhlet extraction thimble.

-

Spike the sample with a surrogate standard (e.g., a ¹³C-labeled PBB congener) to monitor extraction efficiency.

-

Perform Soxhlet extraction for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1, v/v).

-

-

Extract Cleanup:

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Perform a cleanup step to remove interfering co-extractives. This is often achieved using column chromatography with an adsorbent like Florisil or silica gel.

-

Elute the PBBs from the column with a non-polar solvent like hexane.

-

For samples with high lipid content, a gel permeation chromatography (GPC) step may be necessary.

-

-

Final Concentration and Analysis:

-

Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard (e.g., another PBB congener not expected in the sample) just before analysis for quantification.

-

Inject a 1-2 µL aliquot into the GC-MS system.

-

-

GC-MS Instrumental Parameters (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for persistent organic pollutants (e.g., DB-5ms).

-

Injector: Splitless mode at 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure separation of different PBB congeners.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For enhanced selectivity and sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.

-

Toxicology and Biological Effects

The toxicology of PBBs is congener-specific. 2,2',4,5'-Tetrabromobiphenyl, like other PBBs, is a persistent and bioaccumulative toxin. The primary mechanism of its toxicity is believed to be mediated through the aryl hydrocarbon receptor (AhR).[1]

Upon entering the cell, 2,2',4,5'-tetrabromobiphenyl binds to the AhR in the cytoplasm. This complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1A2.[1] The induction of these enzymes can lead to altered metabolism of endogenous and xenobiotic compounds, contributing to a range of toxic effects.

Caption: Simplified aryl hydrocarbon receptor (AhR) signaling pathway.

Health Effects and Carcinogenicity

Exposure to PBBs has been associated with a variety of adverse health effects, including skin disorders (such as chloracne), and effects on the liver, kidneys, nervous system, immune system, and thyroid gland.[1] The International Agency for Research on Cancer (IARC) has classified polybrominated biphenyls as "probably carcinogenic to humans" (Group 2A).[1]

Metabolism

In vivo studies in rats have shown that 2,2',4',5'-tetrabromobiphenyl can be metabolized to hydroxylated and methylsulphonyl derivatives.[4] Specifically, 3-methylsulphonyl- and 4-methylsulphonyl-2,2',4',5'-tetrabromobiphenyls have been identified in the liver, lung, kidney, adipose tissue, and feces of rats dosed with the parent compound.[4] Notably, the 3-methylsulphonyl metabolite has been found to be a potent inducer of cytochrome P450 enzymes, particularly CYP2B1 and CYP2B2, with an inducing effect several thousand-fold higher than the parent compound.[4] This highlights the critical role of metabolism in the toxicodynamics of 2,2',4',5'-tetrabromobiphenyl.

Applications in Research and Development

Due to the cessation of its commercial production, the primary application of 2,2',4,5'-tetrabromobiphenyl is now in scientific research. It is commercially available from specialized chemical suppliers and is used as:

-

A certified reference material: For the calibration of analytical instruments and the validation of analytical methods for the detection of PBBs in various matrices.[5]

-

A tool in toxicological research: To study the specific mechanisms of toxicity of PBBs, including its interaction with the AhR, its effects on enzyme induction, and its potential as an endocrine disruptor.

-

A standard for environmental monitoring studies: To quantify the levels of this specific congener in environmental compartments such as soil, sediment, water, and air, as well as in biological tissues.

Regulatory Status

Polybrominated biphenyls are listed as persistent organic pollutants (POPs) under the Stockholm Convention, an international environmental treaty that aims to eliminate or restrict the production and use of POPs.[6][7] This global regulation reflects the significant concerns over their persistence, bioaccumulation, and toxicity. Many countries have implemented national regulations that ban or severely restrict the production and use of PBBs.

Safety and Handling

2,2',4,5'-Tetrabromobiphenyl should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

-

Spectral Data for Characterization

-

Mass Spectrometry (GC-MS): The electron ionization mass spectrum of 2,2',4,5'-tetrabromobiphenyl will show a characteristic isotopic pattern for a molecule containing four bromine atoms. The molecular ion peak cluster will be observed, along with fragmentation patterns resulting from the loss of bromine atoms and parts of the biphenyl structure.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbon atoms in the biphenyl backbone, with their chemical shifts influenced by the positions of the bromine substituents.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H and C-C stretching and bending vibrations of the aromatic rings, as well as C-Br stretching vibrations.[1]

Conclusion

2,2',4,5'-Tetrabromobiphenyl (CAS No. 60044-24-8) is a compound of significant interest to the scientific community due to its historical use, environmental persistence, and toxicological properties. A thorough understanding of its chemical and physical characteristics, synthesis, analytical detection, and biological effects is crucial for researchers, scientists, and drug development professionals working in areas related to environmental science, toxicology, and drug metabolism. This guide provides a foundational technical overview to support these endeavors.

References

-

PubChem. (n.d.). 2,2',4,5'-Tetrabromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',5,5'-Tetrabromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Biphenyl, 2,2',4,5,5'-pentabromo-. Wiley-VCH. Retrieved from [Link]

-

Stockholm Convention. (n.d.). All POPs listed in the Stockholm Convention. Retrieved from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]

-

NIST. (n.d.). 2,2',5,5'-Tetrabromobiphenyl. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. Retrieved from [Link]

-

PubMed. (2009). Determination of tetrabromobisphenol-A, tetrachlorobisphenol-A and bisphenol-A in soil by ultrasonic assisted extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,2',4,4',5,5'-hexabromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ChemSafetyPRO. (2025). Stockholm Convention on Persistent Organic Pollutants: Global and EU Perspectives. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

PubMed. (1998). Metabolite of 2,2',4',5-tetrabromobiphenyl, 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, a potent inducer of CYP2B1/2 in rat. Retrieved from [Link]

-

ResearchGate. (2001). Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. Retrieved from [Link]

-

FSIS. (2010). Confirmation of Pesticides by GC/MS/MS. United States Department of Agriculture. Retrieved from [Link]

-

BRS MEAs. (2022). Stockholm Convention on Persistent Organic Pollutants. Retrieved from [Link]

-

BPCA. (2024). Lethal Dose 50 (LD50) - everything you need to know. Retrieved from [Link]

-

Wikipedia. (n.d.). Stockholm Convention on Persistent Organic Pollutants. Retrieved from [Link]

- Google Patents. (n.d.). US6002050A - Process for the preparation of tetrabromobisphenol-A.

-

IISD. (n.d.). Stockholm Convention on Persistent Organic Pollutants. Earth Negotiations Bulletin. Retrieved from [Link]

-

PubChem. (n.d.). Pbb 153. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Toxicological Effects and Mechanisms of 2,2′,4,4′-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms. Retrieved from [Link]

-

The Suzuki Reaction. (2014). Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone.

-

EXTOXNET. (n.d.). 2,4-DB. Extension Toxicology Network. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

RSC Publishing. (2019). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0052908). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of TPP, initial (1) and final (2). Retrieved from [Link]

-

PubMed. (2023). Impact of the flame retardant 2,2'4,4'-tetrabromodiphenyl ether (PBDE-47) in THP-1 macrophage-like cell function via small extracellular vesicles. Retrieved from [Link]

Sources

- 1. 2,2',4,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',4,5'-TETRABROMOBIPHENYL | 60044-24-8 [chemicalbook.com]

- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 4. Metabolite of 2,2',4',5-tetrabromobiphenyl, 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, a potent inducer of CYP2B1/2 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. Listing of POPs in the Stockholm Convention [pops.int]

- 7. Stockholm Convention on Persistent Organic Pollutants - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 2,2',4,5'-Tetrabromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,2',4,5'-Tetrabromobiphenyl (PBB-49), a significant congener of the polybrominated biphenyl (PBB) class of compounds. Due to their persistence and toxicological profiles, the controlled synthesis of individual PBB congeners is crucial for analytical standard development, toxicological research, and environmental fate studies. This document delves into the primary synthetic strategies, focusing on the well-established Suzuki-Miyaura coupling and Ullmann condensation reactions. A detailed, field-proven experimental protocol for the Suzuki-Miyaura cross-coupling approach is provided, alongside a comparative analysis of the available synthetic methodologies. Mechanistic insights and critical experimental parameters are discussed to equip researchers with the necessary knowledge for the successful and efficient synthesis of this target molecule.

Introduction: The Significance of 2,2',4,5'-Tetrabromobiphenyl

Polybrominated biphenyls (PBBs) are a class of synthetic halogenated organic compounds that have seen widespread use as flame retardants. Their chemical stability and resistance to degradation, while desirable for their intended application, have led to their persistence in the environment and bioaccumulation in living organisms. 2,2',4,5'-Tetrabromobiphenyl (PBB-49) is a specific congener that is of significant interest to the scientific community due to its presence in commercial PBB mixtures and its distinct toxicological properties.

The synthesis of individual PBB congeners like PBB-49 is a critical endeavor for several reasons:

-

Analytical Reference Standards: Pure congeners are essential for the accurate identification and quantification of PBBs in environmental and biological samples.

-

Toxicological Evaluation: Studying the biological effects of individual congeners allows for a more precise understanding of structure-activity relationships and the mechanisms of PBB-induced toxicity.

-

Metabolism and Degradation Studies: Access to pure PBB-49 facilitates research into its metabolic pathways and the identification of its degradation products in various environmental compartments.

This guide will explore the key synthetic routes to obtain 2,2',4,5'-Tetrabromobiphenyl, providing both theoretical understanding and practical guidance for its laboratory-scale preparation.

Primary Synthetic Methodologies

The construction of the biphenyl core of PBB-49 can be achieved through several cross-coupling strategies. The two most prominent and effective methods are the Suzuki-Miyaura coupling and the Ullmann condensation. A third, less common method involves diazo coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2] This reaction is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of starting materials.[3][4] For the synthesis of the asymmetrically substituted 2,2',4,5'-Tetrabromobiphenyl, this method offers a highly selective approach.

The general reaction scheme involves the coupling of a suitably brominated phenylboronic acid with a brominated benzene derivative in the presence of a palladium catalyst and a base. To synthesize 2,2',4,5'-Tetrabromobiphenyl, a logical retrosynthetic analysis suggests two primary disconnection approaches:

-

Route A: Coupling of (2,4-dibromophenyl)boronic acid with 1,4-dibromo-2-iodobenzene (or a similarly activated halide).

-

Route B: Coupling of (2,5-dibromophenyl)boronic acid with 1-bromo-2,4-diiodobenzene (or a similarly activated dihalide).

The choice of coupling partners is critical and is often dictated by the commercial availability and stability of the precursors. The palladium catalyst, typically in the form of Pd(PPh₃)₄ or generated in situ from a palladium(II) source and a phosphine ligand, is central to the catalytic cycle. The base, commonly an aqueous solution of sodium or potassium carbonate, plays a crucial role in the transmetalation step.

-

Catalyst Selection: The choice of a palladium catalyst with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0), is standard for Suzuki-Miyaura reactions. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For more challenging couplings, more sophisticated ligands may be employed to enhance catalytic activity and stability.

-

Base: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center. The hydroxide or carbonate ions form a more nucleophilic boronate species, which readily transfers its organic group to the palladium complex.

-

Solvent System: A two-phase solvent system, often a mixture of an organic solvent like toluene or dioxane and water, is commonly used. This allows for the dissolution of both the organic substrates and the inorganic base.

Ullmann Condensation

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides.[5][6] While it often requires harsher reaction conditions (high temperatures) compared to the Suzuki-Miyaura coupling, it remains a valuable tool, particularly for the synthesis of sterically hindered or symmetrically substituted biphenyls.[7] For the synthesis of an unsymmetrical PBB like 2,2',4,5'-Tetrabromobiphenyl, a mixed Ullmann reaction would be necessary, which can sometimes lead to a mixture of products (homo- and cross-coupled).

The general reaction involves heating an aryl halide with copper powder or a copper(I) salt. To synthesize PBB-49, one could envision the coupling of 1,2,4-tribromobenzene with 1-bromo-4-iodobenzene in the presence of copper. The reactivity difference between the C-Br and C-I bonds can sometimes be exploited to favor the desired cross-coupling product.

-

Copper Source: Finely divided copper powder, often activated prior to use, is the traditional reagent. The activation process, typically involving treatment with iodine or acid, removes surface oxides and increases the reactive surface area.

-

High Temperatures: The classical Ullmann reaction requires high temperatures (often > 200 °C) to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface.

-

Solvent: High-boiling, polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene are often used to achieve the necessary reaction temperatures. In some modern variations, the reaction can be performed solvent-free.[5]

Diazo Coupling

For research quantities, PBBs can also be synthesized via the diazo coupling of a brominated aniline with an excess of a corresponding bromobenzene.[8] For instance, the synthesis of a hexabromobiphenyl has been reported through the diazo coupling of 3,4,5-tribromoaniline with 1,2,3-tribromobenzene.[8] This method, while effective for certain congeners, can be less general and may involve the handling of potentially unstable diazonium intermediates.

Comparative Analysis of Synthesis Pathways

| Synthesis Pathway | Precursors | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Brominated phenylboronic acid and a brominated (or iodo-) benzene derivative | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃) | Mild temperatures (e.g., 80-100 °C), inert atmosphere | High yields and selectivity, good functional group tolerance, mild reaction conditions.[1] | Cost of palladium catalyst, potential for boronic acid homo-coupling. |

| Ullmann Condensation | Two different brominated (or iodo-) benzene derivatives | Copper powder or a copper(I) salt | High temperatures (>200 °C or solvent-free at very high temperatures) | Lower cost of catalyst, effective for sterically hindered systems. | Harsh reaction conditions, often lower yields, potential for a mixture of products in mixed couplings.[5][7] |

| Diazo Coupling | Brominated aniline and a brominated benzene derivative | Diazotizing agent (e.g., NaNO₂/acid) | Low to ambient temperatures for diazotization, followed by coupling | Can be effective for specific congeners. | Involves potentially unstable diazonium intermediates, may not be as general as other methods.[8] |

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of 2,2',4,5'-Tetrabromobiphenyl

This protocol is adapted from established procedures for the synthesis of polychlorinated and polybrominated biphenyls via Suzuki-Miyaura cross-coupling.[9] The specific choice of coupling partners, (2,5-dibromophenyl)boronic acid and 1-bromo-2,4-diiodobenzene, is based on a retrosynthetic approach that aims to minimize side reactions and facilitate purification. The higher reactivity of the C-I bond compared to the C-Br bond in the palladium-catalyzed coupling is exploited to achieve selective cross-coupling.

Materials

-

(2,5-Dibromophenyl)boronic acid

-

1-Bromo-2,4-diiodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line (optional)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer

-

Mass spectrometer

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4-diiodobenzene (1.0 equivalent), (2,5-dibromophenyl)boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). Subsequently, add anhydrous toluene and degassed water in a 4:1 ratio via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC (a suitable eluent would be a mixture of hexane and dichloromethane). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel. A suitable eluent system is a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity. Collect the fractions containing the desired product (monitor by TLC).

-

Characterization: Combine the pure fractions and evaporate the solvent to yield 2,2',4,5'-Tetrabromobiphenyl, typically as a white or off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Synthesis: A Logical Workflow

The following diagram illustrates the key steps in the synthesis of 2,2',4,5'-Tetrabromobiphenyl via the Suzuki-Miyaura coupling pathway.

Sources

- 1. GSRS [gsrs-dev-public.ncats.io]

- 2. thalesnano.com [thalesnano.com]

- 3. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. rsc.org [rsc.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,2',4,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Environmental Occurrence and Sources of 2,2',4,5'-Tetrabromobiphenyl (PBB-49)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polybrominated biphenyls (PBBs) are a class of synthetic halogenated hydrocarbons historically used as flame retardants.[1] Although their production was banned in the United States in 1976, their persistence and lipophilic nature result in continued environmental relevance.[2] This guide focuses on a specific congener, 2,2',4,5'-tetrabromobiphenyl (PBB-49), providing a detailed examination of its environmental distribution, primary sources, and the analytical methodologies required for its detection. PBB-49 is a notable component of commercial PBB mixtures and serves as a significant marker for environmental contamination originating from these historical products. Understanding its pathways and persistence is critical for assessing long-term ecological and human health risks.

Introduction to Polybrominated Biphenyls (PBBs) and Congener PBB-49

Chemical Properties and Commercial Use

PBBs consist of a biphenyl molecule where hydrogen atoms are substituted by one to ten bromine atoms, creating 209 possible congeners.[3] These compounds were primarily used as additive flame retardants, physically mixed into polymers like acrylonitrile-butadiene-styrene (ABS) plastics for electronic housings, coatings, and polyurethane foams.[1][4] Being additives, they were not chemically bound and could leach into the environment over time.[1][4]

The most significant commercial production occurred in the U.S. between 1970 and 1976, with major products marketed under trade names like FireMaster® BP-6 and FireMaster® FF-1.[1][4] A catastrophic event in Michigan in 1973, where a PBB-based flame retardant was accidentally mixed with livestock feed, led to widespread environmental contamination and human exposure, bringing the risks of PBBs to national attention.[2][3]

Profile of PBB-49

PBB-49, or 2,2',4,5'-tetrabromobiphenyl, is a key tetrabrominated congener.[5][6] While not the most abundant congener in primary commercial mixtures like FireMaster®, which were dominated by hexabromobiphenyls (e.g., PBB-153), PBB-49 is significant for several reasons.[3] It is a constituent of these mixtures and can also be formed in the environment through the reductive debromination of more highly brominated congeners like PBB-153 by anaerobic microorganisms.[7] This makes PBB-49 an important indicator of both direct contamination and the environmental transformation of PBBs over time.[7]

Environmental Occurrence of PBB-49

PBBs are persistent and hydrophobic, leading to their strong adsorption to soil and sediment and their accumulation in fatty tissues of organisms.[3][8]

Aquatic Systems: Water and Sediment

Due to their low water solubility, PBBs, including PBB-49, are not typically found at high concentrations in the water column.[8] Instead, they bind strongly to organic particles and accumulate in sediments, which act as long-term reservoirs.[9] Analysis of river sediments, particularly in historically contaminated areas like Michigan's Pine River, shows that little degradation of the original PBB mixture has occurred since the 1970s, indicating their extreme persistence. The Great Lakes region, in particular, has been a focus of study for PBB contamination in sediments.[10]

Soil and Terrestrial Ecosystems

Contamination of soil occurs through atmospheric deposition and the disposal of PBB-containing products and waste. The accidental mixing of FireMaster® with livestock feed in Michigan led to the direct contamination of hundreds of farms. The disposal of contaminated animal carcasses, feed, and other agricultural products further contributed to soil and environmental contamination. PBBs show limited mobility in soil, binding tightly to organic matter.[8]

Bioaccumulation and Biomagnification in Biota

The lipophilic ("fat-loving") nature of PBBs drives their bioaccumulation in aquatic and terrestrial food webs.[2][8] Organisms absorb PBBs from their environment and diet, and concentrations increase at higher trophic levels (biomagnification).[11][12] PBBs have been detected in fish, fish-eating birds, and other wildlife, particularly in contaminated regions like the Great Lakes.[3][13]

Studies in dairy animals exposed to FireMaster® FF-1 showed that PBBs accumulate to high levels in fat tissue and are excreted in milk.[14] For humans, the primary exposure route has been the consumption of contaminated food products, including meat, dairy, and eggs.[2][15] Long-term studies of the Michigan cohort exposed in the 1970s show that PBBs remain detectable in their blood decades later.[15]

| Environmental Matrix | Typical PBB Concentration Range | Key Congeners Often Detected | Primary Source Region Example |

| Sediment | ng/g to low µg/g dry weight | PBB-153, PBB-49, other hexa- and tetrabromobiphenyls | Great Lakes Tributaries, Pine River (MI)[9][10] |

| Water | Generally low (ng/L) | - | Downstream of industrial sites |

| Fish (Whole Body) | ng/g to µg/g wet weight | PBB-153 and other persistent congeners | Great Lakes Fish[13] |

| Human Serum/Adipose Tissue | ppb to ppm (historically high exposure) | PBB-153 | Michigan PBB Registry Cohort[15][16] |

Sources and Environmental Pathways of PBB-49

Primary Source: Commercial Flame Retardants

The overwhelming source of PBB-49 and other PBBs in the environment is the industrial production and use of commercial flame retardant mixtures.[1] The FireMaster® series, particularly FF-1 and BP-6, were the dominant products in the U.S.[1] PBB-49 has been identified as a constituent of these mixtures.[17] Environmental release occurred during manufacturing, incorporation into plastics, and disposal of consumer products.[3]

Secondary Source: Environmental Degradation

PBB-49 is a known byproduct of the anaerobic microbial debromination of 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153), the main component of FireMaster®.[3][7] This process occurs in anoxic sediments, where microorganisms sequentially remove bromine atoms from the more highly brominated molecules.[7] This transformation pathway means that even as parent compounds like PBB-153 slowly degrade, other congeners like PBB-49 can be formed, altering the PBB congener profile in the environment over time.[7]

Diagram: Sources and Environmental Fate of PBB-49

Caption: Environmental pathways of PBB-49 from industrial sources to biota.

Analytical Methodologies for PBB-49 Detection

The detection of PBB-49 in complex environmental matrices requires a multi-step process involving efficient extraction, rigorous cleanup, and sensitive instrumental analysis. The methodology is similar to that used for other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs).[18]

Sample Extraction and Cleanup Protocol

The goal of this phase is to isolate PBBs from the bulk sample matrix (e.g., sediment, tissue) and remove interfering compounds.

Step-by-Step Protocol for Sediment/Biota:

-

Sample Preparation: The sample (e.g., 10g of sediment, 5g of tissue homogenate) is lyophilized (freeze-dried) to remove water and ground into a fine powder. A surrogate standard (e.g., a ¹³C-labeled PBB congener) is added to monitor procedural recovery.

-

Extraction: Soxhlet extraction is a classic and robust method. The dried sample is placed in a thimble and extracted with a nonpolar solvent like a hexane/acetone mixture for 12-24 hours. This effectively transfers the lipophilic PBBs from the sample matrix into the solvent.

-

Causality: The heated solvent continuously cycles through the sample, ensuring exhaustive extraction of analytes. The solvent choice is critical; a mixture provides the polarity range needed to overcome matrix-analyte interactions.

-

-

Lipid Removal (for Biota): For tissue samples, the crude extract contains high amounts of lipids that interfere with analysis. Gel Permeation Chromatography (GPC) is used to separate the large lipid molecules from the smaller PBB analytes.

-

Fractionation/Cleanup: The extract is passed through a multi-layered silica gel or Florisil column.

-

Causality: This step is a form of adsorption chromatography. Different sorbents are used to retain interfering compounds (like residual lipids or other classes of chemicals) while allowing the PBBs to pass through with the elution solvent. A common approach involves eluting with solvents of increasing polarity to separate different classes of POPs. PBBs typically elute in the nonpolar fraction with hexane or a hexane/dichloromethane mixture.

-

-

Concentration: The cleaned extract is carefully concentrated under a gentle stream of nitrogen to a final volume of approximately 1 mL. An internal standard is added just prior to analysis for accurate quantification.

Instrumental Analysis: GC-MS

High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS) is the gold standard for PBB analysis.

-

Gas Chromatography (GC): The concentrated extract is injected into the GC. The instrument vaporizes the sample, and an inert carrier gas (e.g., helium) sweeps the analytes through a long, thin capillary column (e.g., 30-60 meters). The column's inner wall is coated with a stationary phase that interacts differently with various congeners based on their volatility and structure, causing them to separate and elute at characteristic retention times.

-

Mass Spectrometry (MS): As each congener elutes from the GC column, it enters the mass spectrometer. In the MS source (often using Electron Capture Negative Ionization, ECNI, for halogenated compounds), the molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The pattern of bromine isotopes creates a unique and recognizable cluster of signals for tetrabromobiphenyls, allowing for highly specific and sensitive detection.

Diagram: Analytical Workflow for PBB-49

Caption: A typical workflow for the analysis of PBB-49 in environmental samples.

Toxicological Significance and Conclusion

PBBs are considered probable human carcinogens and are known endocrine disruptors.[8] Exposure has been associated with various health effects, including skin disorders, liver dysfunction, and potential impacts on the thyroid and reproductive systems.[7][15] The persistence of congeners like PBB-49 in the environment means that historical contamination remains a relevant, long-term exposure source.

This guide has detailed the origins, distribution, and analytical considerations for PBB-49. For researchers, understanding these fundamentals is crucial for designing effective monitoring programs, assessing the risks associated with legacy contamination, and developing strategies for remediation. The continued presence of PBB-49 in sediments and biota underscores the lasting environmental impact of persistent organic pollutants long after their production has ceased.

References

- A Technical Guide to the Historical Use of Polybrominated Biphenyls (PBBs) as Flame Retardants. Benchchem.

- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybromin

- Toxicological Profile for Polybrominated Biphenyls.

- Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)

- Technical Fact Sheet – Polybromin

- Polybromin

- Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. PMC - NIH.

- Table 4-4, Identified PBB Congeners in FireMaster® BP-6 and FireMaster® FF-1.

- Environmental exposure to polybrominated biphenyl (PBB) associates with an increased rate of biological aging. Clinical Epigenetics.

- Exposure to polybrominated biphenyl (PBB) associates with genome-wide DNA methylation differences in peripheral blood. PubMed Central.

- Risk‐Based Prioritization of Organic Chemicals and Locations of Ecological Concern in Sediment

- ANALYTICAL METHODS.

- 2,2',4,5'-Tetrabromobiphenyl. PubChem.

- Trophic-level accumulation and transfer of legacy and emerging contaminants in marine biota: meta-analysis of mercury, PCBs, microplastics, PFAS, PAHs. PubMed.

- Biota--sediment accumulation factors for polychlorinated biphenyls, dibenzo-p-dioxins, and dibenzofurans in southern Lake Michigan lake trout (Salvelinus namaycush). PubMed.

- Bioaccumulation and Trophic Transfer of Heavy Metals in Marine Fish: Ecological and Ecosystem-Level Impacts. MDPI.

- Sub-Indicator: Toxic Chemicals in Sediment.

- Toxicity and residue studies in dairy animals with firemaster FF-1 (polybromin

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 6. 2,2',4,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Risk‐Based Prioritization of Organic Chemicals and Locations of Ecological Concern in Sediment From Great Lakes Tributaries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stateofgreatlakes.net [stateofgreatlakes.net]

- 11. Trophic-level accumulation and transfer of legacy and emerging contaminants in marine biota: meta-analysis of mercury, PCBs, microplastics, PFAS, PAHs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biota--sediment accumulation factors for polychlorinated biphenyls, dibenzo-p-dioxins, and dibenzofurans in southern Lake Michigan lake trout (Salvelinus namaycush) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity and residue studies in dairy animals with firemaster FF-1 (polybrominated biphenyls) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exposure to polybrominated biphenyl (PBB) associates with genome-wide DNA methylation differences in peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Environmental exposure to polybrominated biphenyl (PBB) associates with an increased rate of biological aging | Aging [aging-us.com]

- 17. Table 4-4, Identified PBB Congeners in FireMaster® BP-6 and FireMaster® FF-1 - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Toxicological Profile of 2,2',4,5'-Tetrabromobiphenyl (PBB-49)

A Technical Guide for Researchers and Drug Development Professionals

Foreword

Polybrominated biphenyls (PBBs) represent a class of persistent environmental pollutants that have garnered significant scientific attention due to their widespread contamination and potential for adverse health effects. This technical guide provides a comprehensive toxicological profile of a specific congener, 2,2',4,5'-Tetrabromobiphenyl (PBB-49). As a Senior Application Scientist, the aim of this document is to synthesize the current state of knowledge, offering a detailed resource for researchers, toxicologists, and professionals in drug development. This guide delves into the toxicokinetics, molecular mechanisms of toxicity, and target organ systems affected by PBB-49, supported by experimental methodologies and comparative toxicological data. The information presented herein is intended to facilitate a deeper understanding of this compound's toxicological properties and to support the development of effective risk assessment and mitigation strategies.

Chemical and Physical Properties of 2,2',4,5'-Tetrabromobiphenyl

2,2',4,5'-Tetrabromobiphenyl, also known as PBB-49, is a member of the tetrabromobiphenyl homologous group, which includes 42 possible isomers.[1] Its chemical structure and properties are fundamental to understanding its environmental fate and biological interactions.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₆Br₄ | [2] |

| Molecular Weight | 469.79 g/mol | [2] |

| CAS Number | 60044-24-8 | [2][3] |

| Appearance | Solid | [4] |

| Synonyms | PBB 49, 1,1'-Biphenyl, 2,2',4,5'-tetrabromo- | [2][3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of PBB-49, like other PBBs, are characterized by its lipophilicity, leading to bioaccumulation in fatty tissues. While specific quantitative data for PBB-49 is limited, the general principles of PBB toxicokinetics provide a framework for understanding its behavior in biological systems.

Absorption

PBBs can be absorbed through oral, inhalation, and dermal routes.[2] Due to contamination of the food chain, oral ingestion is a primary route of human exposure.

Distribution

Following absorption, PBBs are distributed throughout the body, with a strong affinity for adipose tissue, where they can be stored for long periods.[5] This lipophilic nature contributes to their persistence in the body.

Metabolism

The metabolism of 2,2',4',5'-tetrabromobiphenyl in rats has been shown to produce methylsulphonyl metabolites, specifically 3-methylsulphonyl- and 4-methylsulphonyl-2,2',4',5'-tetrabromobiphenyls.[5] These metabolites have been detected in the liver, lung, kidney, adipose tissue, and feces.[5] The metabolism is mediated by cytochrome P450 (CYP) enzymes.[5][6][7][8][9][10] It is noteworthy that the 3-methylsulphonyl metabolite is a potent inducer of CYP2B1 and CYP2B2, with an inducing ability several thousand-fold higher than the parent compound.[5] This highlights the critical role of metabolism in the overall toxicity of PBB-49.

This protocol outlines a general procedure for assessing the metabolism of PBB-49 using rat liver microsomes.

-

Preparation of Microsomes:

-

Homogenize rat liver tissue in a suitable buffer (e.g., potassium phosphate buffer with EDTA).

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Incubation:

-

In a reaction vessel, combine the liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and 2,2',4,5'-tetrabromobiphenyl dissolved in a suitable solvent (e.g., DMSO).

-

Incubate the mixture at 37°C for a specified time period.

-

-

Extraction and Analysis:

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extract using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.

-

Excretion

The excretion of PBBs is generally slow, contributing to their long biological half-life. Metabolites are primarily excreted in the feces.[5]

Molecular Mechanisms of Toxicity

The toxicity of 2,2',4,5'-tetrabromobiphenyl is believed to be mediated through several molecular mechanisms, including activation of the aryl hydrocarbon receptor (AhR) and induction of oxidative stress.

Aryl Hydrocarbon Receptor (AhR) Activation

Many of the toxic effects of PBBs are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[11][12][13][14] Binding of PBBs to the AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the altered expression of a wide range of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1).[11] The induction of aryl hydrocarbon hydroxylase (AHH) activity is a hallmark of AhR activation and is correlated with the toxicity of some PBB congeners.[15] For instance, 3,3',4,4'-tetrabromobiphenyl is a potent inducer of AHH and exhibits significant toxicity, while 2,2',5,5'-tetrabromobiphenyl is a weak inducer and shows no observed toxic effects at similar doses.[15]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Oxidative Stress

Exposure to some PBBs and their metabolites can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[16][17][18] Oxidative stress can cause damage to cellular components such as lipids, proteins, and DNA, contributing to cytotoxicity and genotoxicity. For example, some brominated flame retardants have been shown to induce ROS formation, lipid peroxidation, and oxidative damage to proteins in human peripheral blood mononuclear cells.[17]

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[19][20][21][22][23]

-

Cell Preparation:

-

Expose the target cells (e.g., primary hepatocytes, neuronal cells) to various concentrations of 2,2',4,5'-tetrabromobiphenyl for a specified duration.

-

Harvest the cells and resuspend them in a low-melting-point agarose solution.

-

-

Slide Preparation:

-

Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Allow the agarose to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

-

Staining and Visualization:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

-

Caption: Induction of Oxidative Stress by PBB-49.

Target Organ Toxicity

Based on studies of PBB mixtures and related congeners, the primary target organs for PBB-49 toxicity are likely the liver, thyroid gland, and the nervous system.

Hepatotoxicity

The liver is a major target for PBB toxicity. Exposure can lead to liver enlargement, fatty changes, and the induction of microsomal enzymes.[15]

Thyroid Disruption

PBBs have been shown to interfere with thyroid hormone homeostasis, although the exact mechanisms are not fully elucidated.

Neurotoxicity

Some PBBs and related compounds have been shown to be neurotoxic.[24][25][26][27] In vitro studies are crucial for elucidating the mechanisms of neurotoxicity.

A multi-faceted approach is necessary to assess the potential neurotoxicity of PBB-49.

-

Cell Viability Assays:

-

Utilize neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

-

Expose cells to a range of PBB-49 concentrations.

-

Assess cell viability using assays such as MTT or LDH release.

-

-

Neurite Outgrowth Assays:

-

Culture neuronal cells in the presence of PBB-49.

-

Stain the cells to visualize neurites (e.g., with beta-III tubulin antibodies).

-

Quantify neurite length and branching using image analysis software.

-

-

Electrophysiological Assays:

-

Use techniques like patch-clamping or multi-electrode arrays to measure changes in neuronal electrical activity following exposure to PBB-49.

-

Developmental Toxicity

Developmental toxicity is a significant concern for PBBs. The zebrafish model is a valuable tool for assessing the developmental toxicity of chemical compounds.[28][29][30][31][32]

-

Exposure:

-

Expose zebrafish embryos at an early developmental stage (e.g., 4-6 hours post-fertilization) to a range of PBB-49 concentrations in multi-well plates.

-

-

Endpoint Assessment:

-

At various time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), assess a range of endpoints, including:

-

Mortality: Count the number of dead embryos.

-

Hatching rate: Determine the percentage of hatched embryos.

-

Morphological abnormalities: Score for developmental defects such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial malformations.

-

Heart rate: Measure the heart rate of the developing larvae.

-

Behavioral responses: Assess spontaneous movement and response to stimuli.

-

-

-

Data Analysis:

-

Determine the LC50 (lethal concentration 50%) and EC50 (effective concentration 50%) for various endpoints.

-

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 2,2',4,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,2',4,5'-TETRABROMOBIPHENYL | 60044-24-8 [chemicalbook.com]

- 5. Metabolite of 2,2',4',5-tetrabromobiphenyl, 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, a potent inducer of CYP2B1/2 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 8. Metabolism of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Metabolism of 2,3′,4′,5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters / Chemosphere, 1998 [sci-hub.ru]

- 10. m.youtube.com [m.youtube.com]

- 11. Identification of the Ah-Receptor Structural Determinants for Ligand Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the Ah-receptor structural determinants for ligand preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Tetrabromobisphenol A, terabromobisphenol S and other bromophenolic flame retardants cause cytotoxic effects and induce oxidative stress in human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of Netosis by 2,2,4,4-Tetrabromodiphenyl Ether (BDE-47) in Cyprinus Carpio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 20. neb.com [neb.com]

- 21. researchtweet.com [researchtweet.com]

- 22. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 23. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]

- 24. In vitro and in vivo models for assessing developmentally important mechanisms, biochemical markers and processes in neonatal neurotoxicity of environmental pollutants - Uppsala University [uu.se]

- 25. researchgate.net [researchgate.net]

- 26. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 29. Zebrafish as a model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Zebrafish Model Systems for Developmental Neurobehavioral Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bioaccumulation and Biomagnification of PBB-49

Executive Summary